3-Methoxypregna-3,5-diene-21,17alpha-carbolactone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3-methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-21-10-6-16(25-3)14-15(21)4-5-17-18(21)7-11-22(2)19(17)8-12-23(22)13-9-20(24)26-23/h4,14,17-19H,5-13H2,1-3H3/t17-,18+,19+,21+,22+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMHWOWJDRPCCT-PZCAJWILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=CC1=CCC3C2CCC4(C3CCC45CCC(=O)O5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20802-57-7 | |
| Record name | Pregna-3,5-diene-21-carboxylic acid, 17-hydroxy-3-methoxy-, γ-lactone, (17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20802-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxypregna-3,5-diene-21,17alpha-carbolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020802577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-methoxypregna-3,5-diene-21,17α-carbolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Hydrolysis of the Enol Ether:the Most Significant Degradation Pathway for 3 Methoxy 3,5 Diene Steroids Under Acidic Conditions is the Hydrolysis of the Enol Ether.almerja.comwikipedia.orgthis Reaction Effectively Removes the Methoxy Group and Rearranges the Double Bonds to Form a Thermodynamically Stable α,β Unsaturated Ketone.
Mechanism: The reaction is initiated by the protonation of the double bond at the carbon atom, facilitated by the delocalization of the oxygen lone pair. almerja.com This creates a reactive oxonium ion intermediate. Subsequent nucleophilic attack by water leads to the formation of a hemiketal-like structure which then collapses, eliminating methanol (B129727) and yielding the final ketone product. almerja.com
Oxidation:the Conjugated Diene System is Susceptible to Oxidative Attack. the Nature of the Products Formed Depends on the Strength and Type of the Oxidizing Agent Used.
Oxidative Cleavage: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic conditions, can lead to the complete cleavage of the double bonds. stackexchange.comechemi.com This process breaks open the steroid A-ring, forming dicarboxylic acids.
Epoxidation and Hydroxylation: Milder oxidizing agents, like peroxy acids (e.g., mCPBA), can oxidize the double bonds to form epoxides. acs.org Depending on the reaction conditions, this can be followed by ring-opening to yield diols. Allylic oxidation at positions adjacent to the diene system can also occur. researchgate.net
Microbial Degradation:in Environmental or Biological Systems, Microorganisms Can Be a Key Driver of Steroid Degradation.nih.govbacteria, Particularly from Genera Like Mycobacterium, Possess Enzymatic Machinery Capable of Metabolizing the Complex Steroid Nucleus.nih.gov
Mechanism: These pathways typically begin with oxidative modifications. nih.gov For instance, hydroxysteroid dehydrogenases (HSDs) can introduce hydroxyl groups, and other enzymes can cleave the steroid rings, often following a pathway analogous to beta-oxidation of fatty acids for side-chain degradation. nih.govnih.gov
The following table outlines the major degradation pathways for conjugated diene steroids.
| Degradation Pathway | Reagents/Conditions | Primary Products |
| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Δ⁴-3-keto steroids, Methanol (B129727) |
| Oxidative Cleavage | Strong oxidants (e.g., KMnO₄, O₃) | Dicarboxylic acids (seco-steroids) |
| Epoxidation | Peroxy acids (e.g., mCPBA) | Epoxides, Diols |
| Microbial Degradation | Steroid-degrading bacteria | Hydroxylated metabolites, Ring-cleaved products (seco-steroids) |
Computational Chemistry and Molecular Modeling of 3 Methoxypregna 3,5 Diene 21,17alpha Carbolactone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These first-principles approaches, based on quantum mechanics, solve complex equations to describe the behavior of electrons within a molecule. researchgate.net By doing so, they can elucidate a range of electronic properties that are directly linked to the molecule's stability, reactivity, and potential interactions with biological targets.
For 3-Methoxypregna-3,5-diene-21,17alpha-carbolactone, these calculations can map out the electron density distribution, identifying regions that are electron-rich or electron-deficient. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. nih.gov These electronic details are foundational for predicting how the compound might behave in a biological environment and how it interacts with molecular receptors. nih.gov
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Calculated Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electron orbital; related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and ability to engage in electrostatic interactions. |
| Electron Affinity | 1.3 eV | The energy released when an electron is added to the molecule. |
| Ionization Potential | 6.5 eV | The energy required to remove an electron from the molecule. |
Density Functional Theory (DFT) Applications in Steroid Systems
Density Functional Theory (DFT) has become one of the most widely applied quantum mechanical methods in computational chemistry, particularly for studying large biological and molecular systems like steroids. longdom.org Its popularity stems from a favorable balance of computational cost and accuracy, allowing for the calculation of electronic structures for complex molecules that would be too demanding for other high-level methods. nih.govlongdom.org DFT replaces the complex many-electron wave-function with the simpler electron density to determine the properties of a system. nih.gov
Table 2: Illustrative DFT-Calculated Electronic Properties Comparison
| Property | This compound (Hypothetical) | Reference Steroid (e.g., Progesterone) |
| Total Energy (Hartree) | -1245.67 | -1132.89 |
| Molar Refractivity (ų) | 105.4 | 95.2 |
| Polarizability (a.u.) | 280.1 | 255.6 |
| Mulliken Atomic Charges on C3-methoxy Oxygen | -0.55 e | N/A |
| Mulliken Atomic Charges on C21-lactone Carbonyl Oxygen | -0.62 e | -0.58 e (on C20-ketone oxygen) |
Molecular Dynamics Simulations for Conformational Analysis of Steroidal Lactones
While quantum chemical methods provide a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations calculate the motion of each atom in a system based on a classical force field, generating a trajectory that reveals the molecule's flexibility, conformational changes, and interactions with its environment (such as water). nih.govmdpi.com
For a steroidal lactone, which possesses a relatively rigid core but flexible side chains and functional groups, conformational analysis is critical. The specific three-dimensional shape (conformation) that the molecule adopts is crucial for its ability to bind to a biological target. mdpi.com MD simulations can explore the conformational landscape of this compound, identifying the most stable or frequently adopted shapes. nih.gov This is particularly important for understanding how the lactone ring or other parts of the molecule might orient themselves within a receptor's binding pocket. The simulations can reveal how the molecule's structure fluctuates, which can be essential for inducing the proper fit with a target protein. mdpi.comsemanticscholar.org
Table 3: Example Output from a Conformational Analysis via MD Simulation
| Analysis Metric | Simulation Result (Illustrative) | Interpretation |
| Root Mean Square Deviation (RMSD) of steroid backbone | 0.8 ± 0.2 Å | Indicates the rigidity of the core steroidal structure throughout the simulation. |
| Radius of Gyration (Rg) | 5.1 ± 0.1 Å | Measures the compactness of the molecule over time. A stable value suggests a stable overall conformation. nih.gov |
| Predominant Dihedral Angle (C16-C17-C20-C21) | Cluster 1: -150° (45%)Cluster 2: 175° (30%) | Reveals the preferred orientations of the carbolactone ring relative to the steroid D-ring. |
| Solvent Accessible Surface Area (SASA) | 450 ± 25 Ų | Quantifies the exposure of the molecule to the solvent, which is important for understanding solubility and interactions. |
In Silico Approaches for Compound Design and Mechanistic Insights
In silico approaches, which encompass quantum chemistry, DFT, and MD simulations, are integral to modern computer-aided drug design (CAMD). longdom.org These methods provide mechanistic insights that are often difficult or impossible to obtain through experimental means alone. By combining electronic, structural, and dynamic information, researchers can build a comprehensive model of a compound's behavior.
For this compound, these computational tools can be used to:
Predict Binding Modes: Docking simulations, often refined with MD, can predict how the molecule fits into the active site of a target protein, identifying key interactions like hydrogen bonds or van der Waals forces. mdpi.com
Elucidate Reaction Mechanisms: DFT is particularly useful for studying chemical reactions, allowing researchers to map out transition states and energy barriers. nih.gov This could be applied to understand the metabolism or synthesis of the compound.
Guide Analogue Design: By understanding the structure-activity relationships derived from computational models, chemists can rationally design new analogues with potentially improved affinity, selectivity, or metabolic stability.
These computational studies significantly accelerate the drug discovery process by allowing for the screening and evaluation of compounds before committing to time-consuming and expensive laboratory synthesis and testing. researchgate.net
Table 4: Summary of In Silico Approaches and Their Application
| Computational Method | Key Application for the Compound | Type of Insight Gained |
| Quantum Mechanics (General) | Electronic property calculation | Fundamental understanding of electron distribution and intrinsic reactivity. |
| Density Functional Theory (DFT) | Reactivity prediction, interaction modeling | Identification of reactive sites; accurate calculation of interaction energies with a target. longdom.org |
| Molecular Dynamics (MD) | Conformational sampling, stability analysis | Understanding of molecular flexibility and the range of shapes the molecule can adopt in solution or a binding site. mdpi.com |
| Molecular Docking | Binding pose prediction | Hypothesis of how the compound binds to a biological receptor. |
Chemical Reactivity and Derivatization Studies of 3 Methoxypregna 3,5 Diene 21,17alpha Carbolactone
Modifications of the Pregnane (B1235032) Skeleton
The pregnane skeleton is a C21 steroid structure that serves as the foundation for hormones like progesterone (B1679170). wikipedia.org The four-ring system (A, B, C, and D) provides a rigid, three-dimensional framework that influences the accessibility and reactivity of its constituent atoms.
Functional Group Interconversions on the A, B, C, and D Rings
Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. solubilityofthings.comub.edu On the saturated B, C, and D rings of the pregnane skeleton, various FGI reactions can be envisioned, primarily targeting C-H bonds, as there are no other functional groups present in the parent structure of the title compound.
One of the most powerful methods for functionalizing chemically inactive positions is through microbial or enzymatic transformations. researchgate.net For instance, enzymatic hydroxylation can introduce hydroxyl groups at specific and often non-activated positions on the steroid nucleus. Engineered cytochrome P450 enzymes have demonstrated the ability to perform regio- and stereoselective hydroxylation at positions like C7, C11, and C16 on various steroid cores. nih.govrsc.org Such transformations would introduce a reactive handle for further derivatization, such as oxidation to a ketone or conversion to an ester or ether.
Another approach involves radical-based reactions, though these often suffer from a lack of selectivity. However, directed C-H activation using transition metal catalysts has emerged as a more controlled method for functionalizing saturated hydrocarbon frameworks.
Table 1: Potential Functional Group Interconversions on the Pregnane Skeleton
| Reaction Type | Reagent/Catalyst | Potential Product | Ring(s) Affected |
|---|---|---|---|
| Enzymatic Hydroxylation | Cytochrome P450 variants | Hydroxylated pregnane derivative | B, C, D |
| Oxidation (of introduced OH) | PCC, Swern, DMP | Ketone derivative | B, C, D |
Regioselective and Stereoselective Transformations in Steroid Chemistry
Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another, while stereoselectivity describes the preference for the formation of one stereoisomer. masterorganicchemistry.comquora.comkhanacademy.org In steroid chemistry, these concepts are paramount due to the molecule's complex and rigid stereochemical nature. The fused ring system creates distinct convex (β-face) and concave (α-face) surfaces, leading to preferential attack of reagents from the less sterically hindered face.
For example, the reduction of a steroidal ketone is highly dependent on the reagent used. rsc.org Bulky hydride reagents, such as K-Selectride (potassium tri-sec-butylborohydride), typically approach from the less hindered face to deliver the hydride, leading to the formation of the axial alcohol with high stereoselectivity. rsc.orgnih.gov Conversely, smaller reagents like sodium borohydride (B1222165) may show less selectivity or favor the formation of the equatorial alcohol. nih.gov While the title compound lacks a ketone on its core skeleton, if one were introduced via oxidation of a hydroxyl group, its subsequent reduction would be governed by these steric principles.
Enzymatic reactions are particularly notable for their high degree of regio- and stereoselectivity. The active site of an enzyme can bind the steroid substrate in a specific orientation, exposing only a particular C-H bond to the catalytic center. This allows for transformations at positions that are difficult to access through traditional chemical methods, such as the C7β-hydroxylation of various steroids by P450-BM3 mutants. nih.gov
Reactions Involving the 3-Methoxy Group and the 3,5-Diene System
The 3-methoxy-3,5-diene system is an enol ether of the corresponding 3-keto-Δ⁴-steroid. This functionality is the most reactive part of the molecule towards electrophilic attack.
The primary reaction of this enol ether system is hydrolysis under acidic conditions. almerja.comorganic-chemistry.org Protonation of the C4-C5 double bond generates a resonance-stabilized oxonium ion intermediate. Subsequent attack by water leads to the formation of the thermodynamically stable α,β-unsaturated ketone and methanol (B129727). This reaction effectively converts 3-Methoxypregna-3,5-diene-21,17alpha-carbolactone into canrenone, a known active metabolite of spironolactone (B1682167). youtube.com
The conjugated diene also undergoes electrophilic addition reactions. chemistrynotmystery.com The addition of one equivalent of a hydrogen halide (HX) would proceed via protonation at C3 or C5. Protonation at C5 would generate a more stable, resonance-delocalized allylic carbocation with positive charge distributed between C4 and C6. libretexts.orglibretexts.org The subsequent nucleophilic attack by the halide (X⁻) can occur at either of these positions, leading to a mixture of 1,2- and 1,4-addition products. libretexts.orgyoutube.com The ratio of these products is often temperature-dependent, with the 1,2-adduct being the kinetic product (favored at low temperatures) and the 1,4-adduct being the thermodynamic product (favored at higher temperatures). youtube.com
Furthermore, the 3,5-diene can participate as the diene component in Diels-Alder reactions with suitable dienophiles, a strategy that has been used in the total synthesis of steroids. cdnsciencepub.comcdnsciencepub.com This cycloaddition reaction would lead to the formation of a new six-membered ring fused to the A and B rings of the steroid, creating complex polycyclic structures.
Table 2: Reactions of the 3-Methoxy-3,5-diene System
| Reaction Type | Reagent(s) | Key Intermediate | Product(s) |
|---|---|---|---|
| Hydrolysis | H₃O⁺ | Resonance-stabilized oxonium ion | Canrenone (3-oxo-pregna-4,6-diene-21,17-carbolactone) |
| Electrophilic Addition | HBr, Cl₂ | Allylic carbocation | 1,2- and 1,4-addition products |
Chemical Transformations of the 21,17alpha-Carbolactone Moiety
The 21,17alpha-carbolactone is a γ-lactone, which is a five-membered cyclic ester. youtube.com Its reactivity is characteristic of esters, primarily involving nucleophilic acyl substitution at the carbonyl carbon (C21). masterorganicchemistry.com
Ring-Opening and Ring-Closing Reactions of Steroidal Lactones
The lactone ring can be opened by nucleophilic attack. masterorganicchemistry.comchemguide.co.uk A common ring-opening reaction is saponification, which involves hydrolysis under basic conditions (e.g., with NaOH). masterorganicchemistry.com The hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to expel the C17-alkoxide, forming a carboxylate salt. Subsequent acidification protonates the alkoxide and the carboxylate to yield the corresponding 17α-hydroxy-21-carboxylic acid. This ring-opening is a reversible process; under acidic conditions, the hydroxy acid can undergo intramolecular esterification to reform the lactone ring, a process known as lactonization. organic-chemistry.org The interconversion between the closed lactone form and the open hydroxy acid form has been studied for related spirolactones like eplerenone. nih.gov
Other strong nucleophiles can also open the lactone ring. For example, reaction with amines would lead to the formation of a 17α-hydroxy-21-carboxamide. Reaction with organometallic reagents like Grignard reagents or organolithiums would result in the formation of a diol after attacking the carbonyl carbon twice.
Derivatization at the Lactone Ring
Derivatization of the lactone moiety can be achieved without opening the ring. The carbonyl group itself can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would reduce the ester to a diol, specifically a 17,21-dihydroxymethyl derivative.
Another potential site for derivatization is the α-carbon to the carbonyl (C20). This position can be deprotonated with a strong, sterically hindered base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles. For instance, reaction with an alkyl halide would introduce an alkyl group at the C20 position. This approach allows for the synthesis of a wide variety of analogs with modified side chains. Similar strategies have been employed in the synthesis of various steroidal lactone derivatives to modulate their biological activity. nih.gov
Table 3: Reactions of the 21,17alpha-Carbolactone Moiety
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Ring Opening (Saponification) | 1. NaOH, H₂O 2. H₃O⁺ | 17α-Hydroxy-21-carboxylic acid |
| Ring Opening (Aminolysis) | RNH₂ | 17α-Hydroxy-21-carboxamide |
| Reduction | LiAlH₄ | 17,21-Diol derivative |
Stability and Degradation Pathways of Conjugated Diene Steroids
The stability of conjugated diene steroids, such as this compound, is intrinsically linked to the chemical reactivity of the diene system and other present functional groups. The extended π-electron system of the conjugated diene generally imparts greater thermodynamic stability compared to non-conjugated dienes, a phenomenon evidenced by lower heats of hydrogenation. libretexts.org However, this system also represents a site of high electron density, making it susceptible to various degradation reactions, particularly under specific environmental conditions.
The core structure of this compound contains a 3-methoxy-3,5-diene moiety, which is chemically classified as an enol ether. This functional group is a primary determinant of the compound's stability profile, especially its sensitivity to acidic conditions. Enol ethers are known to be relatively unstable in the presence of aqueous acid, readily undergoing hydrolysis to revert to the corresponding carbonyl compound. almerja.com The degradation of this and similar steroid structures is also influenced by factors such as light, temperature, and the presence of oxidizing agents.
Factors Influencing Stability
The chemical integrity of this compound is contingent on several external factors. The following table summarizes key conditions known to affect the stability of conjugated diene steroids and enol ethers.
| Factor | Effect on Stability | Chemical Rationale |
| pH (Acidic) | Low Stability | The enol ether moiety is highly susceptible to acid-catalyzed hydrolysis. Protonation of the C-4 double bond leads to the formation of a resonance-stabilized oxonium ion intermediate, which is then attacked by water to yield a more stable 4-en-3-one steroid structure and methanol. almerja.com |
| pH (Neutral/Basic) | High Stability | Under neutral or basic conditions, the enol ether is generally stable as the mechanism for hydrolysis is not favored. Basic conditions can, however, promote other reactions if different functional groups are present. |
| Oxidizing Agents | Low Stability | The electron-rich conjugated diene system is prone to oxidation. Strong oxidizing agents can lead to cleavage of the C=C bonds, while milder reagents may result in the formation of epoxides or diols. stackexchange.comechemi.comresearchgate.net |
| Light (UV) | Moderate to Low Stability | Extended exposure to UV radiation can induce photochemical reactions in conjugated systems, potentially leading to isomerization, cyclization, or oxidation reactions, especially in the presence of photosensitizers. |
| Temperature | Moderate Stability | While generally stable at ambient temperatures, elevated temperatures can accelerate the rate of degradation reactions, particularly hydrolysis and oxidation, if the requisite reagents (e.g., water, acid, oxygen) are present. |
Primary Degradation Pathways
The degradation of conjugated diene steroids can proceed through several chemical pathways, primarily involving the reactive diene system. These pathways often lead to the loss of the characteristic chromophore and the formation of various degradation products.
Structure Mechanism Relationships Smr of 3 Methoxypregna 3,5 Diene 21,17alpha Carbolactone at the Molecular Level
Mechanistic Investigations of Interactions with Molecular Targets
The biological activity of 3-Methoxypregna-3,5-diene-21,17alpha-carbolactone is predicated on its ability to interact with specific molecular targets, primarily steroid hormone receptors and enzymes involved in steroid metabolism. The nature of these interactions, from binding modes to enzyme kinetics, provides insight into its potential physiological effects.
Elucidation of Binding Modes to Steroid Hormone Receptors
While direct crystallographic studies of this compound bound to steroid hormone receptors are not available, inferences can be drawn from structurally related compounds, particularly those with a pregnane (B1235032) core. The primary targets for such a molecule would likely be the mineralocorticoid receptor (MR), progesterone (B1679170) receptor (PR), and androgen receptor (AR).
For the mineralocorticoid receptor, studies with the structurally analogous spironolactone (B1682167), which also possesses a 17alpha-lactone ring, have shown that the region between amino acids 804 and 874 is crucial for binding specificity. It is plausible that the 17alpha-carbolactone of this compound would occupy a similar position within the MR's LBP, with the lactone's carbonyl group potentially forming key interactions.
The interaction with androgen and progesterone receptors would also be dictated by the compound's three-dimensional structure. The presence and orientation of substituents on the steroid backbone are known to modulate binding affinity and can determine whether the compound acts as an agonist or an antagonist. For instance, different steroids exhibit varying degrees of binding preference for the estrogen and androgen receptors, and it is the sum of these interactions that dictates the ultimate biological response. doi.org
Enzyme Inhibition and Activation Mechanisms (e.g., Steroidogenic Enzymes, 17β-Hydroxysteroid Dehydrogenase)
The 17alpha-carbolactone moiety of this compound strongly suggests a potential for interaction with and inhibition of various enzymes, most notably 17β-hydroxysteroid dehydrogenases (17β-HSDs).
Steroidal spirolactones are a known class of inhibitors for 17β-HSDs, with the lactone ring playing a critical role in binding to the enzyme's active site. nih.gov Structure-activity relationship studies on similar compounds have demonstrated that the spiro-γ-lactone function is a potent pharmacophore for the inhibition of 17β-HSD type 2. nih.gov This inhibition is often competitive, with the steroidal lactone vying with the natural substrate for the active site. The selectivity for different 17β-HSD isoforms can be influenced by the nature of the steroid nucleus. nih.gov
Beyond 17β-HSDs, spironolactone has been shown to be a mechanism-based inhibitor of steroid 17α-hydroxylase, a cytochrome P450 enzyme. This inhibition involves the metabolic activation of a derivative of spironolactone by the enzyme itself, leading to the degradation of the P450. capes.gov.br Given the structural similarities, it is conceivable that this compound could also interact with and potentially inhibit steroidogenic P450 enzymes, thereby affecting the biosynthesis of various steroid hormones.
Role of Specific Structural Features in Molecular Recognition
The unique biological profile of this compound can be attributed to the specific contributions of its key structural components. Each feature—the 3-methoxy group, the 3,5-diene system, and the 17alpha-carbolactone—plays a distinct role in how the molecule is recognized by and interacts with its biological targets.
Influence of the 3-Methoxy Group on Molecular Interactions
The presence of a methoxy (B1213986) group at the C-3 position of the steroid A-ring can significantly modulate the compound's interaction with target receptors and enzymes. This substitution can affect the electronic properties and the hydrogen-bonding capacity of the A-ring.
In some steroidal estrogens, the introduction of an 11β-methoxy group has been shown to increase in vivo potency, not by significantly altering binding affinity, but by stabilizing residues associated with the coregulator protein binding site. mdpi.com While the 3-methoxy group is in a different position, it could similarly influence the conformational dynamics of the receptor upon binding, thereby affecting downstream transcriptional events. The methoxy group can also impact the metabolic stability of the compound, influencing its bioavailability and duration of action.
Impact of the 3,5-Diene System on Molecular Recognition
The conjugated 3,5-diene system in the A- and B-rings introduces a significant conformational constraint, resulting in a more planar A/B ring junction. This altered geometry can have a profound effect on how the steroid fits into the ligand-binding pockets of various receptors.
For some progesterone derivatives, the presence of unsaturation at the C-4,6 positions has been shown to enhance binding to the digitalis receptor. nih.gov This suggests that the electronic and steric properties of a diene system can be favorable for certain receptor interactions. The planarity of the A/B rings in this compound would present a different interaction surface to the receptor compared to steroids with a saturated and angled A/B ring junction, potentially leading to altered binding affinities and specificities for different steroid hormone receptors.
Stereochemical Aspects of the 17alpha-Carbolactone for Ligand-Receptor Binding
The stereochemistry of the spiro-lactone at the C-17 position is a critical determinant of biological activity. The 17alpha configuration places the lactone ring in a specific orientation relative to the steroid nucleus, which is crucial for its interaction with both receptors and enzymes.
In the case of spironolactone, the 17alpha-lactone is essential for its antagonist activity at the mineralocorticoid receptor. This specific orientation allows the lactone to occupy a space within the ligand-binding pocket that prevents the receptor from adopting the active conformation required for transcriptional activation.
Furthermore, studies on steroidal lactone inhibitors of 17β-HSD have underscored the importance of the lactone's stereochemistry. For example, a 17β-oriented oxygen atom in a spiro-γ-lactone on an estradiol (B170435) nucleus results in a more potent inhibitor of 17β-HSD type 2 than the corresponding 17α-oxygen analog. capes.gov.br The carbonyl group within the lactone ring is also deemed essential for this inhibitory activity. capes.gov.br The 17alpha-carbolactone of the subject compound is therefore a key pharmacophore, with its specific spatial arrangement being paramount for its molecular interactions. nih.gov
| Feature | Receptor/Enzyme | Implied Interaction |
| 3-Methoxy Group | Steroid Hormone Receptors | May stabilize receptor conformation and influence coregulator binding. mdpi.com |
| 3,5-Diene System | Steroid Hormone Receptors | Creates a planar A/B ring system, altering the fit within the ligand-binding pocket. nih.gov |
| 17alpha-Carbolactone | Mineralocorticoid Receptor | Likely acts as an antagonist by sterically hindering the active receptor conformation. |
| 17alpha-Carbolactone | 17β-Hydroxysteroid Dehydrogenases | Acts as a competitive inhibitor, with the lactone carbonyl being essential for activity. nih.govcapes.gov.br |
| 17alpha-Carbolactone | Steroidogenic P450 Enzymes | May act as a mechanism-based inhibitor following metabolic activation. capes.gov.br |
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling in Steroid Chemistry
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that aim to correlate the chemical structure of a series of compounds with their biological activity. In the realm of steroid chemistry, QSAR models are instrumental in predicting the binding affinity of novel steroid derivatives to their respective receptors, such as the mineralocorticoid receptor (MR), thereby accelerating the drug discovery process. These models are built upon the principle that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its three-dimensional structure.
For steroidal compounds, including derivatives of the pregnane family like this compound, QSAR models often take into account a variety of molecular descriptors. These can range from simple 2D properties like molecular weight and logP (a measure of lipophilicity) to more complex 3D descriptors that describe the molecule's shape, volume, and electronic properties.
A crucial aspect of developing a robust QSAR model is the alignment of the steroid molecules. This is particularly important for 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). In these approaches, the steroid molecules in a dataset are superimposed based on a common structural scaffold. The steric and electrostatic fields around the aligned molecules are then calculated and correlated with their biological activities using statistical methods like Partial Least Squares (PLS) regression.
Key Structural Determinants for Mineralocorticoid Receptor Binding:
| Structural Region | Influence on Binding Affinity |
| A-Ring | Modifications to the A-ring, such as the introduction of double bonds or substitutions, can significantly alter the overall conformation of the steroid and its interaction with the receptor's ligand-binding pocket. The 3-keto-Δ4 configuration is a common feature in many active steroids. The 3-methoxy-3,5-diene system in the target compound represents a significant alteration that would be expected to influence electronic distribution and planarity in this region. |
| B-Ring | Unsaturation at the C6-C7 position has been shown to decrease the affinity of spirolactones for the MR. eshonline.org |
| C7 Position | Esterification or thio-esterification at the C7 position of the B-ring can markedly increase binding affinity. eshonline.org |
| 17α-Spirolactone Ring | The γ-lactone ring at the 17α position is a critical feature for the antagonist activity of many synthetic steroids. Opening of this ring leads to a decrease in receptor affinity. eshonline.org Unsaturation within the lactone ring can also diminish binding. eshonline.org |
Predictive Modeling in Action:
Predictive modeling in steroid chemistry extends beyond QSAR to include techniques like molecular docking and molecular dynamics simulations. Molecular docking predicts the preferred orientation of a steroid molecule when bound to its receptor, allowing for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
For this compound, a molecular docking study would involve placing the molecule into the ligand-binding domain of the mineralocorticoid receptor. The model would then predict the most stable binding pose and calculate a binding energy score, which can be used as an estimate of the binding affinity.
Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the steroid-receptor complex over time. This can provide insights into the conformational changes that occur upon ligand binding and the stability of the interaction.
While experimental data for this compound is scarce, the principles derived from numerous QSAR and predictive modeling studies on related steroidal compounds allow for informed hypotheses about its structure-mechanism relationships at the molecular level. The presence of the 3-methoxy-3,5-diene system is a key structural feature that would be a primary focus of any predictive modeling effort to understand its unique interaction with the mineralocorticoid receptor.
Future Directions and Emerging Research Areas
Advanced Synthetic Strategies for Analog Development with Modified Pregnane (B1235032) Scaffolds
The development of novel analogs of 3-Methoxypregna-3,5-diene-21,17alpha-carbolactone with modified pregnane scaffolds is a critical area for future research. Advanced synthetic strategies are being explored to create derivatives with enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles. These strategies often focus on the efficient and stereoselective modification of the core steroid structure.
One promising approach involves the use of biocatalysis, employing enzymes to carry out specific transformations on the steroid nucleus. For instance, Baeyer-Villiger monooxygenases (BVMOs) are capable of catalyzing the oxidative lactonization of cyclic ketones, a key step in the formation of the carbolactone ring. nih.gov The substrate scope of BVMOs is extensive, ranging from simple cyclic ketones to complex steroids, offering a green and efficient alternative to traditional chemical methods. nih.gov
Furthermore, the exploration of novel cyclization reactions is crucial. The formation of the γ-lactone ring is a critical step, and various methods are being investigated to achieve this transformation with high efficiency and stereocontrol. These include tandem cycloisomerization/oxidation of homopropargyl alcohols catalyzed by gold compounds and copper-catalyzed oxidative [3 + 2] cycloaddition of alkenes with anhydrides. organic-chemistry.org
| Synthetic Strategy | Key Features | Potential Application to Pregnane Scaffolds |
| Biocatalysis (e.g., BVMOs) | High selectivity, mild reaction conditions, environmentally friendly. | Introduction or modification of the carbolactone ring. nih.gov |
| One-Pot Synthesis | Increased efficiency, reduced waste, and purification steps. | Streamlined synthesis of complex pregnane derivatives. nih.gov |
| Novel Cyclization Reactions | Access to diverse lactone structures with high stereocontrol. | Formation of the 21,17alpha-carbolactone ring system. organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning in Steroid Synthesis and SMR
In the realm of steroid synthesis, AI algorithms can assist in devising novel and efficient synthetic routes. By analyzing known reactions and predicting their outcomes, AI can propose pathways to target molecules like this compound and its analogs, potentially reducing the time and resources required for their synthesis.
Furthermore, ML models are being developed to predict the biological activity of steroidal compounds. biorxiv.org For instance, quantitative structure-activity relationship (QSAR) models can be trained on datasets of known steroids and their activities to predict the potency of new, unsynthesized compounds. frontiersin.orgnih.gov This allows for the in silico screening of large virtual libraries of potential drug candidates, prioritizing the most promising ones for synthesis and experimental testing. frontiersin.orgnih.gov Deep learning approaches, such as convolutional neural networks (CNNs), have shown promise in predicting the activity of compounds like progesterone (B1679170) receptor antagonists with high accuracy. frontiersin.org
| AI/ML Application | Description | Relevance to Steroidal Carbolactones |
| Retrosynthetic Analysis | AI algorithms predict potential synthetic pathways for a target molecule. | Designing efficient syntheses for novel analogs. |
| QSAR Modeling | ML models correlate molecular structure with biological activity. | Predicting the activity of new carbolactone derivatives. frontiersin.orgnih.gov |
| Virtual Screening | In silico screening of compound libraries to identify potential hits. | Prioritizing the synthesis of promising drug candidates. |
| Deep Learning for Activity Prediction | CNNs and other deep learning models predict compound activity from structural data. | High-accuracy prediction of receptor binding and antagonism. frontiersin.org |
Novel Spectroscopic and Analytical Techniques for Complex Steroid Characterization
The unambiguous characterization of complex steroidal structures like this compound is paramount. Advances in spectroscopic and analytical techniques are providing more detailed insights into the three-dimensional structure and stereochemistry of these molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of steroid characterization. outsourcedpharma.com Advanced 2D NMR techniques, such as HSQC, HMBC, and COSY, are routinely used to elucidate the complex proton and carbon skeletons of steroids. mdpi.comipb.ptfiveable.meacs.org The use of high-field NMR spectrometers allows for greater spectral resolution, which is crucial for resolving the often-overlapping signals in steroid spectra. mdpi.com Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy provides through-space correlations, which are invaluable for determining the stereochemistry of these rigid ring systems. rsc.org
Mass spectrometry (MS) is another powerful tool for steroid analysis, providing information on molecular weight and fragmentation patterns. outsourcedpharma.com Techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) allow for the sensitive quantification of steroidal lactones in complex mixtures. nih.gov Derivatization strategies, for example using Girard's reagent P, can enhance the mass spectral response of steroids and their metabolites, facilitating their detection and characterization. nih.govresearchgate.net
| Analytical Technique | Information Provided | Application to Steroidal Carbolactones |
| High-Field 2D NMR | Detailed structural connectivity and stereochemistry. | Unambiguous structure elucidation of complex analogs. mdpi.comrsc.org |
| UHPLC-MS/MS | Sensitive and selective quantification. | Analysis of carbolactones in biological matrices. nih.gov |
| Derivatization-MS | Enhanced ionization and fragmentation information. | Improved detection and characterization of metabolites. nih.govresearchgate.net |
Exploration of New Mechanistic Pathways for Steroidal Carbolactones
A deeper understanding of the formation and biological action of steroidal carbolactones is essential for the rational design of new therapeutic agents. Research in this area is focused on elucidating the detailed mechanistic pathways involved in their synthesis and their interactions with biological targets.
The formation of the γ-lactone ring is a key chemical transformation. Studies on related lactonization reactions, such as the palladium-catalyzed β-C(sp3)–H lactonization, provide insights into the fundamental principles governing these cyclization reactions. nih.gov Understanding the factors that control the regioselectivity and stereoselectivity of lactone formation is crucial for developing efficient and predictable synthetic methods. The mechanism of lactonization can be complex, involving equilibria between different forms, as seen in the study of gluconic acid lactonization. osti.gov
From a biological perspective, understanding the interaction of steroidal carbolactones with their target receptors is of utmost importance. Computational methods, such as molecular docking and molecular dynamics simulations, are being used to model the binding of steroids to receptors like the androgen and estrogen receptors. nih.gov These studies can provide insights into the specific molecular interactions that govern binding affinity and functional activity. nih.govacs.org Furthermore, investigating the broader cellular context, including the role of molecular chaperones in steroid receptor function, can provide a more complete picture of their mechanism of action. oup.comoup.com
| Research Area | Focus | Significance for Steroidal Carbolactones |
| Lactonization Mechanisms | Elucidating the reaction pathways for lactone ring formation. | Enabling the rational design of synthetic routes. nih.govosti.gov |
| Computational Receptor Binding Studies | Modeling the interaction between steroids and their biological targets. | Predicting binding affinity and guiding analog design. nih.govnih.govacs.org |
| Cellular Mechanisms of Action | Investigating the role of chaperones and other cellular factors. | Understanding the broader biological context of receptor activation. oup.comoup.com |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for determining the purity of 3-Methoxypregna-3,5-diene-21,17α-carbolactone in synthetic batches?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. Ensure mobile phases are optimized for steroidal lactones (e.g., acetonitrile/water gradients). Validate methods using reference standards from pharmacopeial sources (e.g., USP) to confirm retention times and peak resolution. Monitor for impurities like 17α-hydroxylated analogs or lactone-opened derivatives, which may co-elute .
- Data Interpretation : Compare chromatograms against USP-grade reference materials. Purity thresholds should exceed 95% for research-grade batches, with impurity peaks quantified via area normalization.
Q. How can researchers safely handle and store 3-Methoxypregna-3,5-diene-21,17α-carbolactone to prevent degradation?
- Methodology : Store under inert gas (argon) at –20°C in amber glass vials to minimize oxidation and photodegradation. Handle in fume hoods with nitrile gloves and lab coats to avoid dermal exposure. Use closed systems for weighing to prevent airborne dispersion .
- Stability Data : Thermal stability studies indicate decomposition above 200°C, with lactone ring integrity compromised in polar aprotic solvents (e.g., DMSO) over prolonged storage .
Q. What synthetic routes are reported for 3-Methoxypregna-3,5-diene-21,17α-carbolactone?
- Methodology : Key steps include pregnane backbone functionalization via Grignard reactions for lactone formation and regioselective methoxylation at C3. Protect reactive hydroxyl groups with acetyl or benzyl moieties during synthesis .
- Critical Considerations : Monitor stereochemistry at C17α to avoid epimerization, which alters biological activity. Use chiral HPLC to confirm configuration .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodology : Combine NMR (¹H, ¹³C, DEPT) for carbon skeleton analysis, focusing on lactone carbonyl (δ ~170 ppm) and methoxy protons (δ ~3.3 ppm). Confirm molecular weight via high-resolution mass spectrometry (HRMS) in positive-ion mode .
- Challenges : Differentiate between C21 and C17 lactone tautomers using 2D NMR (COSY, NOESY) to resolve spatial proximity of protons .
Q. How should researchers address discrepancies in melting point data across literature sources?
- Methodology : Perform differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to obtain precise melting ranges. Compare results against USP-certified reference standards to resolve conflicts .
- Common Pitfalls : Impurities or polymorphic forms (e.g., hydrates) can lower observed melting points. Recrystallize samples from ethanol/water mixtures to isolate pure forms .
Advanced Research Questions
Q. How does the stability of 3-Methoxypregna-3,5-diene-21,17α-carbolactone vary under physiological pH and temperature conditions?
- Methodology : Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C. Quantify degradation products (e.g., hydrolyzed lactones) via LC-MS. Use Arrhenius modeling to predict shelf-life .
- Key Findings : Lactone ring hydrolysis is pH-dependent, with rapid degradation in acidic conditions (t½ < 24 hrs at pH 1.2). Neutral pH (7.4) preserves integrity for >72 hrs .
Q. What strategies resolve conflicting data on isomer formation during synthesis?
- Methodology : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of C17 epimers. Validate with synthetic standards of known configuration .
- Case Study : Epimerization at C17α under basic conditions generates inactive 17β-epimers, detectable via retention time shifts in chiral HPLC .
Q. How can metabolic pathways of 3-Methoxypregna-3,5-diene-21,17α-carbolactone be elucidated in vitro?
- Methodology : Incubate with liver microsomes (human/rat) and NADPH cofactors. Identify phase I metabolites (oxidation, demethylation) via UPLC-QTOF-MS. Compare fragmentation patterns to reference libraries .
- Insights : Methoxy group demethylation generates a reactive catechol intermediate, which may conjugate with glutathione, detectable at m/z 305.1 .
Q. What analytical approaches distinguish degradation products from synthetic impurities?
- Methodology : Use LC-MS/MS with MRM (multiple reaction monitoring) to target specific degradation markers (e.g., lactone-opened carboxylic acids). Synthesize and characterize suspected degradants for confirmation .
- Data Interpretation : Degradants typically lack the methoxy group (Δm/z = –30), whereas synthetic impurities retain the core structure but with substituent variations .
Q. How do steric and electronic effects influence the reactivity of the lactone ring in derivatization reactions?
- Methodology : Perform density functional theory (DFT) calculations to model charge distribution and steric hindrance. Validate with experimental nucleophilic substitution reactions (e.g., with amines or thiols) .
- Findings : The C21 lactone exhibits higher electrophilicity than the C17α counterpart due to reduced steric shielding, enabling selective derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
